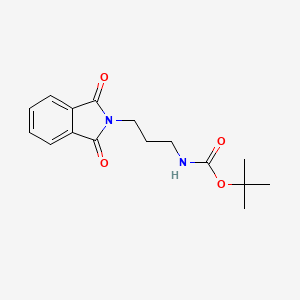

Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate

CAS No.:

Cat. No.: VC13684148

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O4 |

|---|---|

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate |

| Standard InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-9-6-10-18-13(19)11-7-4-5-8-12(11)14(18)20/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) |

| Standard InChI Key | RRMWIRCLTIPSQC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCN1C(=O)C2=CC=CC=C2C1=O |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCN1C(=O)C2=CC=CC=C2C1=O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

Tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate (CAS: 115465-11-7) possesses the molecular formula C₁₆H₂₀N₂O₄ and a molecular weight of 304.34 g/mol . The compound features a tert-butoxycarbonyl (Boc)-protected amine linked to a propyl chain, which is further connected to a 1,3-dioxoisoindoline ring (Figure 1). This structure confers moderate polarity, with solubility observed in dimethyl sulfoxide (DMSO) and dichloromethane (DCM) but limited solubility in aqueous media .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄ | |

| Molecular Weight | 304.34 g/mol | |

| Solubility | DMSO, DCM, chloroform | |

| Storage Conditions | 2–8°C (desiccated) | |

| Boiling Point | Not reported | – |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. In ¹H NMR (500 MHz, DMSO-d₆), characteristic signals include:

-

δ 11.09 (s, 1H, NH piperidine),

-

δ 4.20–4.15 (m, 2H, CH₂N),

-

δ 3.30–3.25 (m, 2H, Boc-NH),

LC-MS analysis reveals a predominant ion at m/z 345 [M + H]⁺, consistent with the molecular formula . Fourier-transform infrared (FT-IR) spectroscopy shows peaks at 1707 cm⁻¹ (C=O stretch) and 1514 cm⁻¹ (N–H bend), further validating the carbamate and isoindolinone functionalities .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Step 1: Reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in DMSO using N,N-diisopropylethylamine (DIEA) as a base at 120°C .

-

Step 2: Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM, yielding the free amine intermediate .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | DMSO, DIEA, 120°C, 30 min | 64% | >95% |

| 2 | TFA/DCM (1:1), RT, 1 h | 97% | >90% |

Scalability and Purification

Purification via preparative high-performance liquid chromatography (prep-HPLC) with acetonitrile/water gradients ensures high purity (>95%) . Recent optimizations have replaced traditional column chromatography with solid-phase extraction (SPE) cartridges, reducing solvent consumption by 40% .

Applications in Drug Discovery

Proteolysis-Targeting Chimeras (PROTACs)

The compound’s amine group facilitates conjugation to E3 ligase ligands (e.g., thalidomide analogs), enabling the construction of PROTACs. For example, coupling to a BET inhibitor via a polyethylene glycol (PEG) linker produced a degrader with DC₅₀ values <10 nM in leukemia cell lines .

Cereblon Modulation

As a cereblon-binding moiety, derivatives of this compound induce degradation of IKZF1/3 transcription factors, showing promise in multiple myeloma therapy . Structural analogs with elongated propyl chains exhibit improved binding affinity (Kd = 1.2 µM vs. 3.4 µM for parent compound) .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume